SA57

Endocannabinoid pharmacology FAAH inhibitor selectivity MAGL inhibitor profiling

SA57 [4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester] is an O-hydroxyacetamide carbamate that acts as a covalent, irreversible dual inhibitor of the endocannabinoid catabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Originally disclosed in patents filed by Sanofi-Aventis and pharmacologically characterized by Cravatt and colleagues, SA57 exhibits an approximately 100-fold selectivity preference for FAAH (IC50 = 1.9 nM human, 3.2 nM mouse) over MAGL (IC50 = 1,400 nM human, 410 nM mouse), while also inhibiting the 2-AG hydrolase ABHD6 (IC50 = 850 nM mouse).

Molecular Formula C17H23ClN2O3
Molecular Weight 338.8 g/mol
Cat. No. B560306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSA57
Synonyms4-[2-(4-Chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester
Molecular FormulaC17H23ClN2O3
Molecular Weight338.8 g/mol
Structural Identifiers
SMILESCNC(=O)COC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H23ClN2O3/c1-19-16(21)12-23-17(22)20-10-8-14(9-11-20)3-2-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,21)
InChIKeyJFSSVCSHPDLFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





SA57 (CAS 1346169-63-8): A Dual FAAH/MAGL O-Hydroxyacetamide Carbamate Inhibitor with Quantifiable Differentiation for Endocannabinoid Research Procurement


SA57 [4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester] is an O-hydroxyacetamide carbamate that acts as a covalent, irreversible dual inhibitor of the endocannabinoid catabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [1]. Originally disclosed in patents filed by Sanofi-Aventis and pharmacologically characterized by Cravatt and colleagues, SA57 exhibits an approximately 100-fold selectivity preference for FAAH (IC50 = 1.9 nM human, 3.2 nM mouse) over MAGL (IC50 = 1,400 nM human, 410 nM mouse), while also inhibiting the 2-AG hydrolase ABHD6 (IC50 = 850 nM mouse) [1]. Its mechanism proceeds through time-dependent carbamylation of the active-site serine nucleophile, a feature shared with other carbamate FAAH inhibitors yet distinguished by its unique dual-enzyme engagement profile and remarkable in vivo proteomic selectivity—targeting only FAAH, MAGL, and ABHD6 among the entire brain serine hydrolase complement [1].

Why SA57 Cannot Be Replaced by Generic FAAH Inhibitors, MAGL Inhibitors, or Equipotent Dual Inhibitors in Preclinical Endocannabinoid Research


The endocannabinoid hydrolase inhibitor landscape contains three classes frequently considered interchangeable with SA57: selective FAAH inhibitors (e.g., URB597, PF-3845, PF-04457845), selective MAGL inhibitors (e.g., JZL184), and equipotent dual FAAH/MAGL inhibitors (e.g., JZL195). None of these are functionally equivalent. Selective FAAH inhibitors alone do not substitute for Δ9-THC in drug discrimination procedures and block only a subset of opioid withdrawal signs [1]. Selective MAGL inhibitors partially substitute for THC but elicit cannabimimetic side effects and induce CB1 receptor desensitization upon chronic dosing [2]. The equipotent dual inhibitor JZL195, while capable of full THC substitution, requires approximately 7-fold higher doses than SA57 to achieve equivalent discriminative stimulus effects (ED50 = 17 mg/kg vs. 2.4 mg/kg) [1] and produces a broader array of cannabimimetic effects in the tetrad assay that SA57 avoids at its pharmacologically effective low-dose range [3]. These differences arise from SA57's unique ~100-fold FAAH-over-MAGL potency bias, which enables dose-dependent, tunable engagement of AEA versus 2-AG pathways—a feature no other commercially available compound replicates [3].

SA57 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest In-Class Analogs


In Vitro Potency Profile: SA57 Exhibits ~100-Fold FAAH Selectivity Over MAGL, Unlike the Equipotent Dual Inhibitor JZL195

SA57 and JZL195 are both dual FAAH/MAGL inhibitors, yet their selectivity profiles are fundamentally different. SA57 inhibits human FAAH with an IC50 of 1.9 nM and human MAGL with an IC50 of 1,400 nM, yielding an approximately 737-fold selectivity for FAAH [1]. In mouse brain membranes, the selectivity is approximately 128-fold (mFAAH IC50 = 3.2 nM; mMAGL IC50 = 410 nM) [1]. By contrast, JZL195 is essentially equipotent against both enzymes, with reported FAAH IC50 of 2 nM and MAGL IC50 of 4 nM—only a 2-fold difference [2]. This differential selectivity means that at low doses, SA57 functions predominantly as a FAAH-selective agent (elevating anandamide without affecting 2-AG), whereas JZL195 co-inhibits both enzymes across its entire dose range [1].

Endocannabinoid pharmacology FAAH inhibitor selectivity MAGL inhibitor profiling

In Vivo Target Engagement Selectivity: SA57 Targets Only FAAH, MAGL, and ABHD6 in Mouse Brain Proteome, Avoiding Broad Off-Target Activity

Using click chemistry-activity-based protein profiling (CC-ABPP) with the clickable probe SA-57yne, Niphakis et al. demonstrated that SA57 directly and covalently modifies only three brain serine hydrolases in vivo: FAAH, MAGL, and ABHD6 [1]. At low doses (0.05–0.25 mg/kg i.p.), SA57yne selectively inactivated FAAH; at intermediate doses (1.25–12.5 mg/kg), it additionally engaged MAGL and ABHD6, with no other major off-targets detected beyond a faint signal for carboxylesterase ES-1 at the highest doses (6.25–12.5 mg/kg) [1]. In contrast, selective FAAH inhibitor PF-7845 (PF-04457845) targets FAAH exclusively [1], while JZL184 (selective MAGL inhibitor) has been reported to show off-target activity at higher doses [2]. SA57's three-target profile thus represents an intermediate, tunable selectivity: it is cleaner than broad-spectrum serine hydrolase inhibitors, yet more versatile than single-target FAAH agents.

Activity-based protein profiling In vivo selectivity Serine hydrolase off-target screening

Δ9-THC Discrimination Substitution: SA57 Is ~7-Fold More Potent Than JZL195, While Selective FAAH Inhibitors Completely Fail to Substitute

In a well-validated Δ9-THC drug discrimination assay predictive of cannabis-like subjective effects in humans, SA57 fully substituted for the Δ9-THC discriminative stimulus with an ED50 of 2.4 mg/kg (i.p.), comparable to Δ9-THC itself (ED50 = 2.8 mg/kg) [1]. The alternative dual FAAH/MAGL inhibitor JZL195 also produced full substitution but required a 7.1-fold higher dose (ED50 = 17 mg/kg) [1]. Critically, the selective FAAH inhibitors PF-3845 and URB597, as well as the selective MAGL inhibitor JZL184, all failed to substitute for Δ9-THC when administered alone [1]. This demonstrates that dual FAAH/MAGL engagement is necessary for THC-like discriminative stimulus effects, but that SA57 achieves this at substantially lower doses than JZL195, likely reflecting its unique FAAH-preferring selectivity profile and pharmacokinetic properties [1].

Cannabinoid drug discrimination THC substitution assay CB1 receptor pharmacology

Morphine-Sparing Antinociception Without Cannabimimetic Side Effects: Low-Dose SA57 Augments Opioid Analgesia While Selective Inhibitors Lack This Therapeutic Window

In the chronic constriction injury (CCI) model of neuropathic pain, SA57 dose-dependently reversed mechanical allodynia, with significant efficacy at 10 mg/kg i.p. [1]. At low doses (1.25–2.5 mg/kg), SA57 elevated brain anandamide levels without affecting 2-AG and, when co-administered with morphine, produced a leftward shift in the morphine dose-response curve—demonstrating morphine-sparing antinociception [1]. In the tetrad assay for cannabimimetic activity (locomotor suppression, catalepsy, hypothermia, thermal antinociception), low-dose SA57 lacked any cannabimimetic effects, whereas equi-effective antinociceptive doses of direct CB1 agonists robustly produced all four tetrad signs [1]. By contrast, the equipotent dual inhibitor JZL195 produces broad activity in the tetrad assay, including analgesia, hypomotility, and catalepsy [2], and selective MAGL inhibitors like JZL184 elicit cannabimimetic effects at effective antinociceptive doses [3].

Opioid-sparing analgesia Neuropathic pain models Cannabimimetic side-effect profiling

Heroin Self-Administration and Cue-Induced Reinstatement: SA57 Reduces Opioid-Seeking Behavior, a Property Not Demonstrated by Selective FAAH Inhibitors Alone

SA57 is the first endocannabinoid hydrolase inhibitor demonstrated to reduce heroin self-administration behavior in mice. In animals trained to self-administer heroin intravenously, SA57 (1–5 mg/kg i.p.) significantly decreased heroin-reinforced nose-poke responding and reduced the progressive-ratio break point—a measure of motivation to obtain the drug [1]. Furthermore, SA57 attenuated cue-induced reinstatement of heroin-seeking behavior, a model of relapse [1]. Previous studies with selective FAAH inhibitors (e.g., URB597, PF-3845) have not consistently demonstrated reductions in opioid self-administration, and PF-3845 alone was shown not to reduce morphine withdrawal conditioned place aversion or jumping behavior [2]. The ability of SA57 to address both the analgesic (morphine-sparing) and abuse-liability (heroin-seeking) dimensions of opioid pharmacology distinguishes it functionally from all single-enzyme inhibitors [1].

Opioid use disorder Heroin self-administration Cue-induced reinstatement

Complete Suppression of Spontaneous Opioid Withdrawal Signs: SA57 Covers All Five Measured Withdrawal Endpoints, Unlike Single-Enzyme Inhibitors That Cover Only Subsets

In a spontaneous morphine withdrawal model in mice, SA57 reduced all five measured withdrawal signs: platform jumping, paw flutters, head shakes, diarrhea, and total body weight loss—without eliciting any cannabimimetic side effects [1]. This complete anti-withdrawal efficacy is contrasted with the effects of selective FAAH inhibitor PF-3845 alone, which blocked only a subset of withdrawal signs, and the selective MAGL inhibitor JZL184, which reduced all signs but at doses producing cannabimimetic effects [1]. The combination of high-dose PF-3845 plus low-dose JZL184 was required to recapitulate SA57's complete anti-withdrawal profile, confirming that dual FAAH/MAGL engagement is necessary and sufficient for full coverage [1]. SA57 is described as being ~100-fold more potent in inhibiting FAAH than MAGL, and this biased dual inhibition appears optimal for achieving anti-withdrawal efficacy without cannabinoid-like side effects [1].

Opioid withdrawal Morphine dependence Endocannabinoid anti-withdrawal therapy

SA57: Highest-Value Research Application Scenarios Based on Quantitatively Verified Differentiation


Opioid-Sparing Analgesia Research Requiring FAAH-Selective Elevation of Anandamide Without 2-AG Modulation

SA57 is the only commercially available dual FAAH/MAGL inhibitor that can function as a de facto FAAH-selective agent at low doses (0.05–1.25 mg/kg i.p. in mice). This enables studies that demand elevation of anandamide without concomitant 2-AG increase—critical for isolating AEA-mediated antinociceptive and anti-inflammatory effects from MAGL-mediated CB1 receptor activation. At 1.25–2.5 mg/kg, SA57 elevated brain AEA while leaving 2-AG unchanged, and this dose range augmented morphine antinociception without tetrad-positive cannabimimetic activity [1]. By contrast, JZL195 co-inhibits MAGL at all behaviorally active doses, confounding interpretation [2]. This unique dosing window makes SA57 essential for preclinical studies investigating opioid-sparing analgesia without abuse-liability confounds.

Cannabinoid Drug Discrimination Studies Investigating the Subjective Effects of Dual FAAH/MAGL Inhibition

SA57 is the most potent dual FAAH/MAGL inhibitor available for THC drug discrimination research, with an ED50 of 2.4 mg/kg for full Δ9-THC substitution compared to 17 mg/kg for JZL195 [1]. Furthermore, SA57 itself can serve as a training stimulus in drug discrimination (generalization ED50 = 4.4 mg/kg), enabling investigations of the neuropharmacological basis of endocannabinoid-mediated interoceptive cues [2]. The fact that selective FAAH inhibitors (URB597, PF-3845) and MAGL inhibitors (JZL184) do not substitute for THC, while SA57 and JZL195 do, makes SA57 the preferred training drug for probing the combined contribution of AEA and 2-AG to cannabinoid-like subjective states [1].

Opioid Withdrawal and Addiction Neuroscience: Single-Agent Complete Withdrawal Suppression Without Cannabimimetic Confounds

SA57 is the only molecule demonstrated to suppress all five major spontaneous opioid withdrawal signs as a single agent while lacking cannabimimetic side effects [1]. Researchers studying endocannabinoid-based therapies for opioid dependence previously needed to combine PF-3845 (high dose) with JZL184 (low dose) to achieve comparable efficacy, introducing experimental variability from two-drug pharmacokinetics [1]. SA57's ~100-fold FAAH-over-MAGL selectivity [1] also permits studies that titrate MAGL engagement independently of FAAH inhibition by adjusting dose, enabling systematic investigation of the relative contribution of each pathway to anti-withdrawal efficacy [1]. The additional finding that SA57 reduces heroin self-administration and cue-induced reinstatement [2] extends its utility to addiction relapse models.

In Vivo Target Engagement and Chemoproteomic Selectivity Profiling Using Click Chemistry Probe SA-57yne

The clickable analog SA-57yne, which retains the potency and selectivity profile of parent SA57, enables direct visualization of covalently modified protein targets via copper-catalyzed azide-alkyne cycloaddition (click chemistry) [1]. This tool allows researchers to confirm target engagement of FAAH, MAGL, and ABHD6 in any tissue or cell type of interest and to audit for potential off-targets in novel experimental systems. CC-ABPP with SA-57yne revealed that SA57 covalently modifies only FAAH, MAGL, and ABHD6 among the entire mouse brain proteome, with no significant labeling of other serine hydrolases or protein classes [1]. This level of proteome-wide selectivity documentation is unmatched by most commercially available FAAH/MAGL inhibitors, for which comprehensive in vivo off-target profiles have not been published, making SA57/SA-57yne the gold standard for studies requiring rigorous target engagement validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for SA57

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.